

# Enasidenib Mesylate impact on histone and DNA methylation

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## Compound of Interest

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An In-depth Technical Guide on the Impact of **Enasidenib Mesylate** on Histone and DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Enasidenib (Idhifa®) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[1] Mutations in IDH2 confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Elevated 2-HG levels competitively inhibit  $\alpha$ -ketoglutarate ( $\alpha$ -KG)-dependent dioxygenases, including Ten-Eleven-Translocation (TET) DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases.[4] This widespread enzymatic inhibition results in global DNA and histone hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[1][5][6] Enasidenib selectively targets mutant IDH2, significantly lowers 2-HG levels, and thereby reverses the epigenetic blockade, ultimately inducing differentiation of leukemic cells.[2][7] This guide provides a detailed overview of the core mechanism of enasidenib, its quantitative impact on methylation, and the experimental protocols used to elucidate these effects.

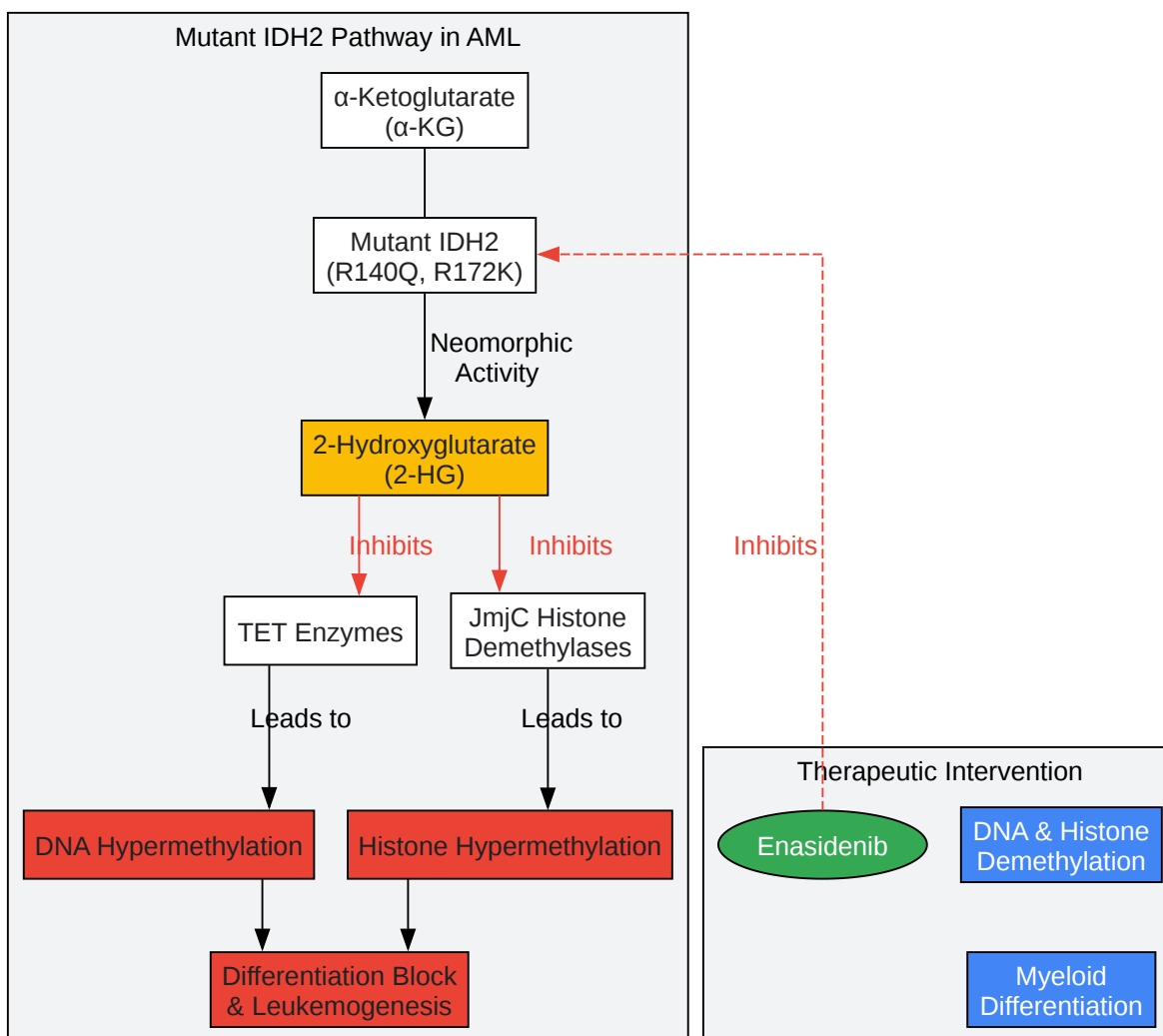
## Core Mechanism of Action: Reversing the Epigenetic Blockade

In normal hematopoiesis, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -KG as a key step in the Krebs cycle.[7][8] However, somatic point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, alter the enzyme's function.[2][6]

The mutant IDH2 protein gains a new capability: the NADPH-dependent reduction of  $\alpha$ -KG to 2-HG.[2][3] This accumulation of 2-HG is the central pathogenic event. 2-HG, due to its structural similarity to  $\alpha$ -KG, acts as a competitive inhibitor of multiple  $\alpha$ -KG-dependent dioxygenases.[9] The key enzyme families affected are:

- **TET Family of DNA Demethylases (TET1, TET2, TET3):** These enzymes are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the initial step in active DNA demethylation. Inhibition of TET enzymes by 2-HG leads to the accumulation of 5mC at CpG islands, a state known as the CpG Island Methylator Phenotype (CIMP), resulting in DNA hypermethylation and silencing of tumor suppressor genes.[10][11]
- **JmjC Domain-Containing Histone Demethylases:** This large family of enzymes removes methyl groups from lysine residues on histones (e.g., H3K4, H3K9, H3K27, H3K36).[4][12] Their inhibition by 2-HG leads to the accumulation of repressive histone methylation marks, altering chromatin structure and gene expression, ultimately blocking cellular differentiation.[4][6]

Enasidenib is a potent and selective allosteric inhibitor that binds to and targets the mutant forms of the IDH2 enzyme.[2][13] This inhibition drastically reduces the production and accumulation of 2-HG.[2] The resulting decrease in intracellular 2-HG alleviates the competitive inhibition of TET and JmjC enzymes, restoring their demethylase activity.[3][9] This reversal of DNA and histone hypermethylation allows for the re-expression of key genes, which releases the block on hematopoietic differentiation and allows leukemic blasts to mature into functional myeloid cells.[4][14]



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**Caption:** Enasidenib's mechanism of action on the methylation pathway.

## Quantitative Data on Enasidenib's Impact

The effects of enasidenib have been quantified in both preclinical models and clinical trials, demonstrating its high potency and direct impact on epigenetic markers.

### Table 1: Enasidenib Potency and 2-HG Reduction

Parameter	Value	Mutation Context	Source
IC50	0.01 µmol/L	IDH2-R172K/WT heterodimer	<a href="#">[2]</a>
IC50	0.03 µmol/L	IDH2-R140Q/WT heterodimer	<a href="#">[2]</a>
IC50	0.10 µmol/L	IDH2-R140Q homodimer	<a href="#">[2]</a>
Relative Potency	~40-fold more potent for mutant vs. wild-type IDH2	R140Q, R172S, R172K	<a href="#">[15]</a>
Median 2-HG Suppression (Clinical)	90.6%	All R/R AML Patients	<a href="#">[2]</a>
Median 2-HG Suppression (Clinical)	94.9%	Patients with IDH2-R140	<a href="#">[2]</a>
Median 2-HG Suppression (Clinical)	70.9%	Patients with IDH2-R172	<a href="#">[2]</a>

### Table 2: Enasidenib's Effect on DNA Methylation

Finding	Treatment Context	Key Result	Source
Increased 5hmC	Enasidenib monotherapy	Consistent with reactivation of TET enzyme activity.	<a href="#">[10]</a>
Reversal of Hypermethylation	IDH2 inhibitor treatment	Progressive reversal of DNA hypermethylation occurs over weeks.	<a href="#">[12]</a> <a href="#">[16]</a>
Synergistic Hypomethylation	Enasidenib + Azacitidine	Reduced 5mC at a greater number of sites compared to azacitidine alone.	<a href="#">[10]</a>
Correlation of 5hmC and 5mC	Enasidenib + Azacitidine	Loci with reduced 5mC were significantly enriched in regions with increased 5hmC (25.8% vs. 7.4% for azacitidine alone).	<a href="#">[10]</a> <a href="#">[17]</a>

**Table 3: Enasidenib's Effect on Histone Methylation**

Finding	Treatment Context	Key Result	Source
Increased Histone Methylation	IDH2-R140Q expression (preclinical model)	Increased levels of H3K4me3, H3K9me3, H3K27me3, and H3K36me3.	[12]
Rapid Reversal of Hypermethylation	IDH2 inhibitor treatment (preclinical model)	Dose-dependent reversal of hypermethylation at all four marks (H3K4me3, H3K9me3, H3K27me3, H3K36me3) occurs within days.	[12][16]
Reversal in Patient Samples	Enasidenib treatment of patient-derived blasts	Reversed the histone hypermethylation profile associated with the IDH2 mutation.	[11]

## Key Experimental Protocols

The following sections outline the core methodologies used to measure the impact of enasidenib on its target and downstream epigenetic markers.

### Quantification of 2-Hydroxyglutarate (2-HG)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for accurately quantifying 2-HG levels in biological samples such as peripheral blood or bone marrow.

Methodology:

- **Sample Preparation:** Plasma or cell extracts are collected. Proteins are precipitated using a solvent like methanol or acetonitrile, and the supernatant containing metabolites is isolated.

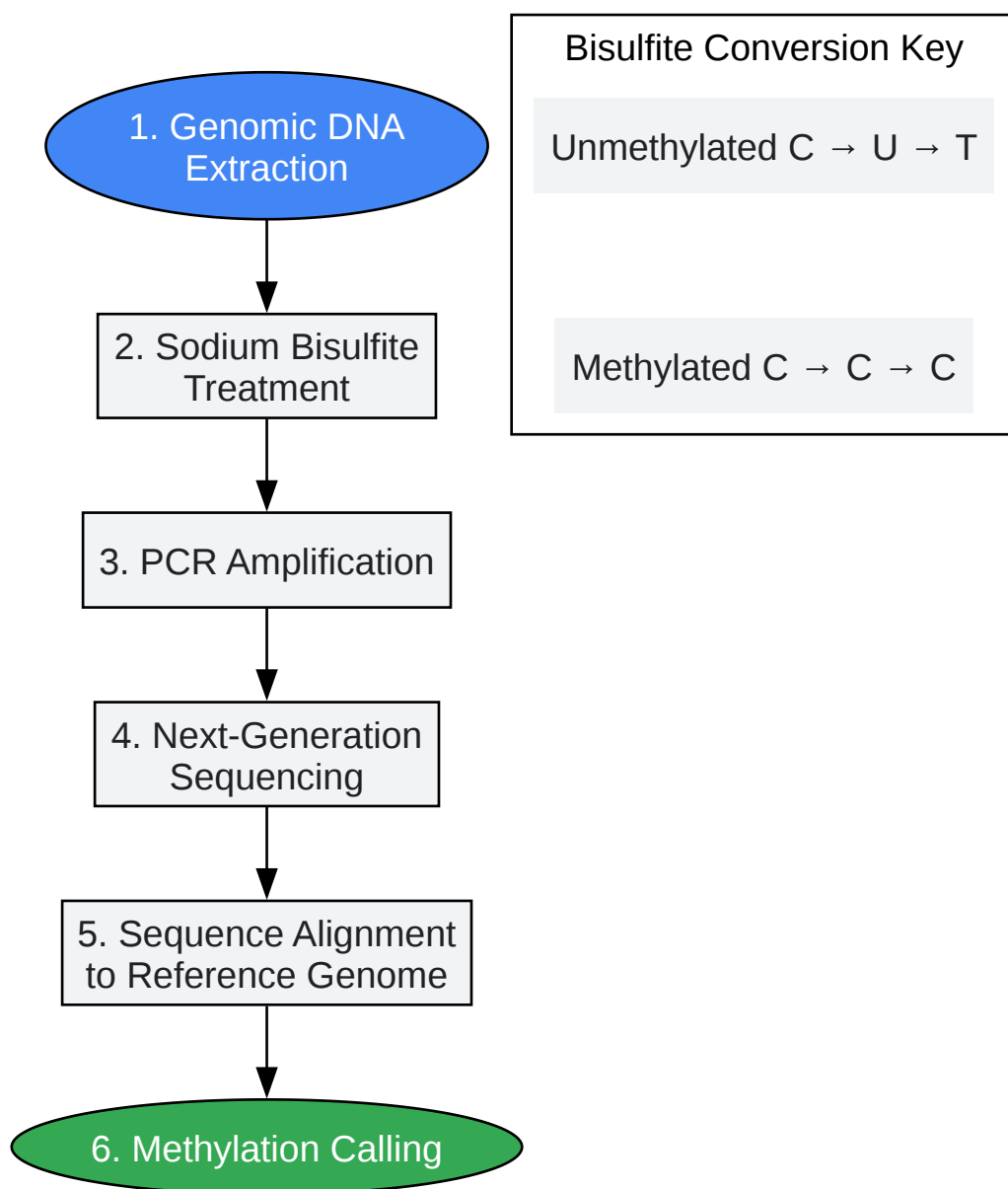
- **Chromatographic Separation:** The extracted metabolites are injected into a liquid chromatography system. A specialized column (e.g., a chiral column to separate D- and L-2-HG enantiomers) separates 2-HG from other metabolites based on its chemical properties.
- **Mass Spectrometry Detection:** The eluate from the LC system is introduced into a mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio ( $m/z$ ). 2-HG is identified and quantified by its specific  $m/z$  of 147 in negative ion mode ( $[M-H]^-$ ).[\[18\]](#)
- **Data Analysis:** The abundance of the 2-HG ion peak is compared against a standard curve generated from samples with known concentrations of 2-HG to determine its absolute concentration in the original sample.

## DNA Methylation Analysis: Bisulfite Sequencing

Whole-Genome Bisulfite Sequencing (WGBS) is the gold standard for single-nucleotide resolution mapping of DNA methylation.[\[19\]](#)[\[20\]](#)

Methodology:

- **Genomic DNA Extraction:** High-quality genomic DNA is isolated from cells or tissues.
- **Bisulfite Conversion:** DNA is treated with sodium bisulfite. This chemical reaction deaminates unmethylated cytosine (C) residues into uracil (U), while methylated cytosines (5mC) remain unchanged.[\[21\]](#)[\[22\]](#)
- **Library Preparation & PCR Amplification:** The bisulfite-converted DNA is used to prepare a sequencing library. During the subsequent PCR amplification step, the uracils are read as thymines (T).
- **Sequencing:** The library is sequenced using a next-generation sequencing platform.
- **Data Analysis:** The resulting sequences are aligned to a reference genome. By comparing the treated sequence to the original reference, methylation status can be determined at single-base resolution. A 'C' that remains a 'C' in the sequence was methylated, while a 'C' that is read as a 'T' was unmethylated.



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**Caption:** Experimental workflow for DNA methylation analysis.

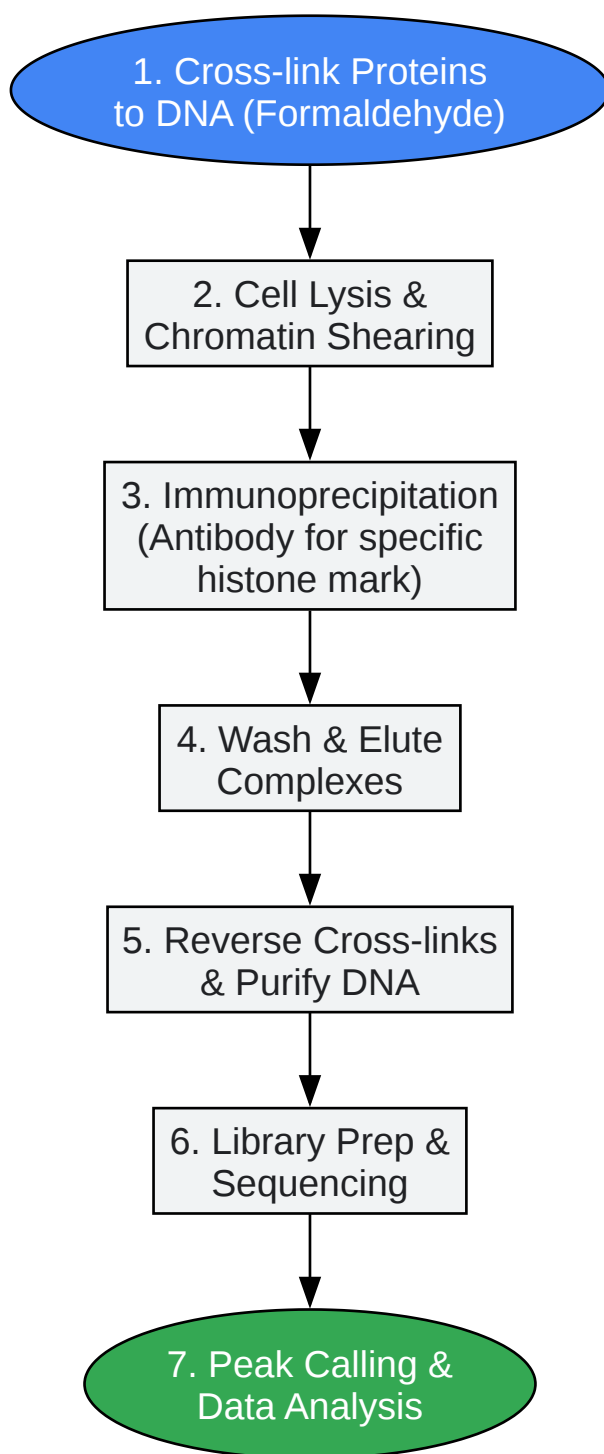
## Histone Methylation Analysis: Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of proteins, including specific histone modifications.<sup>[23][24]</sup>

Methodology:



- **Cross-linking:** Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins (including histones) to the DNA they are interacting with.
- **Chromatin Preparation:** Cells are lysed, and the nuclei are isolated. The chromatin is then fragmented into smaller pieces (typically 200-600 bp) using enzymatic digestion or sonication.
- **Immunoprecipitation (IP):** The sheared chromatin is incubated with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3). The antibody-histone-DNA complexes are then captured, often using magnetic beads coated with Protein A/G.[\[23\]](#)
- **Washing and Elution:** The beads are washed to remove non-specifically bound chromatin. The specifically bound complexes are then eluted from the beads.
- **Reverse Cross-linking and DNA Purification:** The cross-links are reversed by heating, and the proteins are degraded using proteinase K. The DNA is then purified to isolate the fragments that were associated with the target histone modification.
- **Library Preparation and Sequencing:** A sequencing library is prepared from the purified DNA fragments, which are then sequenced using a next-generation platform.
- **Data Analysis:** The sequence reads are aligned to a reference genome. Regions of the genome that are enriched with reads (forming "peaks") indicate the locations where the specific histone modification was present.



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**Caption:** Experimental workflow for histone methylation analysis.

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